4-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}-1-(4-methoxyphenyl)pyrrolidin-2-one
Description
The compound 4-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}-1-(4-methoxyphenyl)pyrrolidin-2-one features a pyrrolidin-2-one core substituted at position 1 with a 4-methoxyphenyl group and at position 4 with a piperazine moiety. The piperazine is further modified with a furan-2-carbonyl group.
Properties
IUPAC Name |
4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-28-17-6-4-16(5-7-17)24-14-15(13-19(24)25)20(26)22-8-10-23(11-9-22)21(27)18-3-2-12-29-18/h2-7,12,15H,8-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMBOABAEFZDQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}-1-(4-methoxyphenyl)pyrrolidin-2-one typically involves multiple steps:
Formation of the Furan-2-ylcarbonyl Chloride: This can be achieved by reacting furan-2-carboxylic acid with thionyl chloride under reflux conditions.
Synthesis of the Piperazine Intermediate: The furan-2-ylcarbonyl chloride is then reacted with piperazine to form the furan-2-ylcarbonyl piperazine intermediate.
Formation of the Pyrrolidinone Intermediate: Separately, 4-methoxyphenylacetic acid is converted to its corresponding acid chloride using thionyl chloride, followed by reaction with pyrrolidin-2-one to form the 4-methoxyphenylpyrrolidinone intermediate.
Coupling Reaction: Finally, the furan-2-ylcarbonyl piperazine intermediate is coupled with the 4-methoxyphenylpyrrolidinone intermediate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2,5-dione derivatives.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Biological Studies: The compound can be used to study the interactions of piperazine and pyrrolidinone derivatives with biological targets.
Industrial Chemistry: It may be used as an intermediate in the synthesis of more complex molecules with industrial applications.
Mechanism of Action
The exact mechanism of action of 4-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}-1-(4-methoxyphenyl)pyrrolidin-2-one is not well-documented. it is likely to interact with specific molecular targets such as enzymes or receptors due to its unique structure. The piperazine ring may facilitate binding to biological targets, while the furan and pyrrolidinone rings may contribute to the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Piperazine Substituents
The piperazine ring serves as a critical pharmacophore. Substitutions at this position significantly influence receptor binding and physicochemical properties. Key analogs include:
1-(4-Methoxyphenyl)-4-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one ()
- Piperazine substituent : 3-(Trifluoromethyl)phenyl.
1-{3-[4-(2-Chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (Compound 7, )
- Piperazine substituent : 2-Chlorophenyl.
- Pharmacological data : Displays high alpha1-AR affinity (pKi = 7.13). The chloro group’s electron-withdrawing nature may mimic the furan’s electronic profile but with greater steric bulk .
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl) methanone (Compound 21, )
Pharmacological Activity Trends
Arylpiperazine-pyrrolidinone derivatives exhibit diverse activities:
- Antiarrhythmic/antihypertensive effects : Compounds with ethoxy or chloro substituents (e.g., , Compound 13) show ED50 values as low as 1.0 mg/kg in rats, suggesting substituent polarity and size influence efficacy .
- Alpha-adrenoceptor binding: Electron-withdrawing groups (e.g., trifluoromethyl, chloro) correlate with higher AR affinity compared to electron-donating groups (e.g., methoxy) .
Table 1: Comparative Pharmacological and Structural Data
Biological Activity
The compound 4-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}-1-(4-methoxyphenyl)pyrrolidin-2-one is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of . The structure includes a pyrrolidinone core, a furan moiety, and a methoxyphenyl group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H23N3O4 |
| Molecular Weight | 381.4 g/mol |
| IUPAC Name | 1-benzyl-4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]pyrrolidin-2-one |
| InChI Key | ZEYVDJIVMJSHNT-UHFFFAOYSA-N |
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its interactions with various biological targets and its potential therapeutic applications.
Antimicrobial Activity
Studies have indicated that derivatives of piperazine and pyrrolidine compounds exhibit significant antimicrobial properties. The presence of the furan moiety in this compound may enhance its interaction with microbial targets, potentially leading to increased efficacy against pathogens.
Antitubercular Activity
A related study highlighted the design and synthesis of compounds similar to this one for their anti-tubercular activity against Mycobacterium tuberculosis. The synthesized derivatives showed promising results with IC50 values suggesting effective inhibition at low concentrations. While specific data for this compound are not yet available, its structural similarities suggest potential efficacy in combating tuberculosis .
The exact mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that the carbonyl groups may interact with key enzymes or receptors involved in disease pathways. The furan ring could also play a role in modulating biological activity through electron donation or acceptance, influencing receptor binding affinity.
Case Studies and Research Findings
Recent investigations have focused on the synthesis and evaluation of related compounds in various biological assays:
- Antitubercular Screening : A series of compounds were synthesized and tested for their activity against Mycobacterium tuberculosis, revealing several candidates with significant inhibitory effects .
- Cytotoxicity Assessments : Compounds similar to the target compound were evaluated for cytotoxicity against human cell lines (e.g., HEK-293). Results indicated low toxicity levels, supporting further development as therapeutic agents .
- Receptor Interaction Studies : Docking studies have been employed to predict the binding affinity of such compounds to various receptors, indicating a potential for interaction with G protein-coupled receptors (GPCRs), which are critical in many signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
